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molecular formula C12H13NO3 B8812572 2-METHYL-ACRYLIC ACID 4-ACETYLAMINO-PHENYL ESTER CAS No. 37796-01-3

2-METHYL-ACRYLIC ACID 4-ACETYLAMINO-PHENYL ESTER

Cat. No. B8812572
M. Wt: 219.24 g/mol
InChI Key: PZJZQKCKFRXTMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05889078

Procedure details

In order to obtain the polymeric drug of the present invention, it is firstly required to obtain a monomer of acrylic acid or methacrylic acid derivatives by reacting a low molecular physiological active substance with acrylic acid or methacrylic acid. The above-mentioned monomer may be obtained in the manner as stated below, in case of using acetaminophen, for example. That is, acetaminophen is dissolved in an acetonitrile anhydride, and methacryloyl chloride is added drop by drop to the solution. The resulting reaction solution is stirred for 30 minutes at a room temperature, followed by the removal of a reaction solvent by distillation. The residue is dissolved in chloroform, and dried, followed by recrystallization from benzene to obtain p-methacryloyloxyacetanilide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
acetonitrile anhydride
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)(=O)C=C.[C:6]([OH:11])(=[O:10])[C:7]([CH3:9])=[CH2:8].[CH3:12][C:13]([NH:15][C:16]1[CH:17]=[CH:18][C:19](O)=[CH:20][CH:21]=1)=[O:14]>C(Cl)(=O)C(C)=C>[C:6]([O:11][C:19]1[CH:18]=[CH:17][C:16]([NH:15][C:13](=[O:14])[CH3:12])=[CH:21][CH:20]=1)(=[O:10])[C:7]([CH3:9])=[CH2:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)NC=1C=CC(=CC1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)NC=1C=CC(=CC1)O
Name
acetonitrile anhydride
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C(=C)C)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 30 minutes at a room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The above-mentioned monomer may be obtained in the manner
ADDITION
Type
ADDITION
Details
is added drop by drop to the solution
CUSTOM
Type
CUSTOM
Details
The resulting reaction solution
CUSTOM
Type
CUSTOM
Details
followed by the removal of a reaction solvent by distillation
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in chloroform
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
followed by recrystallization from benzene

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C(=C)C)(=O)OC1=CC=C(NC(C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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